SCH772984 TFA
Description
Contextualizing the Mitogen-Activated Protein Kinase (MAPK) Pathway in Pathophysiology
The MAPK signaling pathway is a highly conserved cascade comprising a series of protein kinases that sequentially phosphorylate and activate one another. nih.gov In mammals, this pathway includes several subfamilies, notably the extracellular signal-regulated kinases (ERK1/2), c-Jun NH(2)-terminal kinases (JNKs), p38 kinases, and ERK5. nih.govscienceopen.comannexpublishers.com Each subfamily is typically activated by distinct stimuli and mediates specific cellular responses. scienceopen.com The canonical MAPK/ERK pathway, often referred to as the Ras-Raf-MEK-ERK pathway, is primarily activated by growth factors, cytokines, and mitogens through receptor tyrosine kinases and G-protein coupled receptors. scienceopen.commdpi.comwikipedia.org This activation culminates in the phosphorylation and activation of ERK1 and ERK2. wikipedia.org
Aberrant activation of the MAPK pathway, particularly the ERK signaling cascade, is a hallmark of many diseases. In cancer, persistent ERK signaling promotes uncontrolled cell proliferation, survival, migration, and invasion. nih.govnih.govnih.gov Beyond oncology, dysregulated MAPK signaling has been implicated in neurodegenerative conditions like Alzheimer's and Parkinson's disease, cardiovascular diseases, metabolic disorders, and inflammatory conditions. nih.govscienceopen.comannexpublishers.commdpi.com The central role of the MAPK/ERK pathway in driving these pathological processes underscores its importance as a therapeutic target.
Rationale for Direct ERK1/2 Inhibition in Disease Models
Given the widespread involvement of hyperactive ERK signaling in disease, inhibiting this pathway presents a compelling therapeutic strategy. Historically, efforts have focused on targeting upstream components like BRAF and MEK. While BRAF and MEK inhibitors have shown clinical efficacy, particularly in melanoma, resistance often emerges through the reactivation of ERK signaling. nih.govacs.orgresearchgate.net This reactivation can occur through various mechanisms, including mutations in RAS or MEK, or activation of alternative signaling pathways. nih.govresearchgate.net
Targeting ERK1/2 directly offers a potential approach to circumvent these resistance mechanisms that rely on upstream pathway reactivation. nih.govresearchgate.netresearchgate.net By inhibiting the terminal kinases in the cascade, direct ERK inhibitors aim to block the downstream effects of aberrant signaling, regardless of the specific upstream alteration driving it. nih.govresearchgate.net This rationale supports the investigation of direct ERK1/2 inhibitors in preclinical disease models, particularly in contexts where resistance to upstream inhibitors is a significant challenge. nih.govacs.org
Overview of SCH772984 TFA as a Preclinical ERK1/2 Inhibitor
SCH772984 is a small molecule that has emerged as a potent and selective preclinical inhibitor of ERK1 and ERK2. chemicalbook.comaxonmedchem.commedchemexpress.comapexbt.com It has been characterized as a novel inhibitor that displays characteristics of both type I and type II kinase inhibitors. nih.govchemicalbook.com Notably, SCH772984 is reported to be ATP-competitive, binding to the inactive form of ERK1/2. axonmedchem.commedchemexpress.comapexbt.comresearchgate.net Beyond inhibiting catalytic activity, SCH772984 also uniquely inhibits the phosphorylation of ERK1/2 itself, potentially by inducing a conformational change that prevents activation by MEK1/2. nih.govijmcmed.orgguidetopharmacology.orgguidetopharmacology.orgnih.gov This dual mechanism of action is predicted to lead to a more complete suppression of MAPK pathway signaling compared to inhibitors that only target catalytic activity. guidetopharmacology.orgguidetopharmacology.org
Preclinical studies have demonstrated the potent cellular activity of SCH772984 in various tumor cell lines, particularly those harboring mutations in BRAF, NRAS, or KRAS, which are known to activate the MAPK pathway. nih.govchemicalbook.comapexbt.comresearchgate.netselleckchem.com Its ability to inhibit cell proliferation and induce apoptosis in these models has positioned it as a valuable tool for investigating the biological consequences of direct ERK inhibition and exploring therapeutic strategies for MAPK-driven diseases. nih.govchemicalbook.comresearchgate.net
Detailed research findings on this compound highlight its in vitro potency and its effectiveness in preclinical models, including its activity in models resistant to BRAF and MEK inhibitors. nih.govnih.govchemicalbook.comresearchgate.netcancerbiomed.org
In vitro Potency of SCH772984
| Target | IC50 (nM) | Reference |
| ERK1 | 4 | chemicalbook.commedchemexpress.comapexbt.com |
| ERK2 | 1 | chemicalbook.commedchemexpress.comapexbt.com |
SCH772984 has demonstrated nanomolar cellular potency in tumor cells with mutations in BRAF, NRAS, or KRAS. nih.govchemicalbook.comapexbt.com It effectively inhibited MAPK signaling and cell proliferation in these cell lines. nih.govresearchgate.netselleckchem.com Studies have shown that SCH772984 was effective in a high percentage of BRAF-mutant and NRAS-mutant cell lines. nih.govresearchgate.netselleckchem.com
Summary of SCH772984 Sensitivity in Cancer Cell Lines
| Mutation Status (Cell Lines Tested) | Sensitivity (IC50 < 1 µM) | Reference |
| BRAF mutant (21) | 15 (71%) | nih.gov |
| NRAS mutant (14) | 11 (78%) | nih.gov |
| BRAF/NRAS double mutant (3) | 3 (100%) | nih.gov |
| BRAF/RAS wild-type (7) | 5 (71%) | nih.gov |
| BRAF mutant (experimental) | 88% showed EC50 < 500 nM | selleckchem.comcancerbiomed.org |
| RAS mutant (experimental) | 49% showed EC50 < 500 nM | selleckchem.comcancerbiomed.org |
Furthermore, SCH772984 has shown efficacy in xenograft models, inducing tumor regressions. nih.govchemicalbook.comselleckchem.com Tumor regression in these models was accompanied by robust inhibition of ERK phosphorylation in tumor tissue. chemicalbook.com
Preclinical Efficacy of SCH772984 in Xenograft Models (KRAS-mutant pancreatic MiaPaCa model)
| Dose (mg/kg, i.p., twice daily) | Tumor Regression | Reference |
| 12.5 | 17% | chemicalbook.com |
| 25 | 84% | chemicalbook.com |
| 50 | 98% | chemicalbook.com |
Properties
Molecular Formula |
C35H34F3N9O4 |
|---|---|
Molecular Weight |
701.7 |
Synonyms |
(S)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-2H-indazol-5-yl)pyrrolidine-3-carboxamide 2,2,2-trifluoroacetate |
Origin of Product |
United States |
Preclinical Discovery and Initial Characterization of Sch772984
Identification through High-Throughput Screening Methodologies
The identification of SCH772984 involved high-throughput screening (HTS) methodologies. One approach utilized an affinity-based mass spectroscopy platform to identify initial hit compounds that bind to ERK1/2. apexbt.comnih.gov HTS allows for the rapid screening of large libraries of chemical compounds against a specific biological target to identify potential drug candidates. nih.govplos.org
In the context of kinase inhibitors, HTS can be designed to identify compounds that interfere with enzyme activity. While traditional HTS often focuses on ATP-competitive inhibitors, novel approaches, such as those involving mass spectrometry or assays using full-length protein substrates, can help identify inhibitors with different binding modes or mechanisms of action. apexbt.comnih.gov The identification of SCH772984 through such platforms underscores the role of advanced screening techniques in discovering novel chemical scaffolds with desired biological activity. apexbt.comnih.gov
Early Stage Compound Derivations and Optimization Strategies
Following the initial identification of SCH772984, early stage compound derivations and optimization strategies were undertaken to improve its properties. This process, a core part of medicinal chemistry, involves modifying the chemical structure of a lead compound to enhance its potency, selectivity, pharmacokinetic profile, and other relevant characteristics. numberanalytics.com
SCH772984 was characterized as a potent and selective ATP-competitive inhibitor of ERK1 and ERK2, with reported IC₅₀ values of 4 nM and 1 nM, respectively, in cell-free assays. apexbt.comselleckchem.commedchemexpress.com In cellular contexts, SCH772984 demonstrated potent inhibition of ERK1/2 and downstream targets like p90 ribosomal S6 kinase (RSK) in a dose-dependent manner. selleckchem.comselleckchem.com It showed efficacy in inhibiting cell proliferation in a significant proportion of cancer cell lines, including those with mutations in BRAF and RAS. apexbt.comselleckchem.comselleckchem.com
Preclinical studies highlighted the ability of SCH772984 to inhibit MAPK signaling and cell proliferation in tumor cells that had developed resistance to BRAF and MEK inhibitors. fiercebiotech.comselleckchem.comselleckchem.com This activity in resistant models was a key finding supporting the potential utility of ERK inhibitors.
Data from in vitro studies demonstrated the potency of SCH772984 across various cancer cell lines. For example, it showed activity in BRAF-mutant, NRAS-mutant, and wild-type melanoma cell lines. nih.gov
| Cell Line Type | Sensitivity to SCH772984 (approximate % sensitive) |
| BRAF-mutant Melanoma | 71% (15 of 21) |
| BRAF/NRAS Double Mutant | 100% (3 of 3) |
| NRAS-mutant Melanoma | 78% (11 of 14) |
| Wild-type Melanoma | 71% (5 of 7) |
Sensitivity defined as IC₅₀ < 1 µM. nih.gov
Despite its promising in vitro activity and mechanism of action, SCH772984 faced limitations related to its pharmacokinetic properties, including high clearance and low permeability, which resulted in poor absorption and bioavailability in preclinical animal models. mdpi.comguidetopharmacology.org These limitations necessitated further optimization efforts to develop a compound suitable for in vivo studies and potential clinical translation.
Evolution to Advanced Preclinical Candidates (e.g., MK-8353 Analogues)
The pharmacokinetic shortcomings of SCH772984 prompted the development of improved analogues. This led to the discovery and characterization of MK-8353 (also known as SCH900353), an indazole-pyrrolidine derivative designed to enhance the pharmacokinetic profile compared to SCH772984. mdpi.comresearchgate.net
MK-8353 was developed through careful structure-based drug design, incorporating modifications such as a 3(S)-thiomethyl substitution on the pyrrolidine (B122466) core to potentially retard amide metabolism and improve oral bioavailability. mdpi.comresearchgate.net Preclinical studies demonstrated that MK-8353 exhibited comparable potency and selectivity for ERK1/2 as SCH772984. nih.govnih.gov MK-8353 maintained the dual mechanism of action, inhibiting both ERK1/2 catalytic activity and its phosphorylation by MEK1/2. nih.govguidetomalariapharmacology.org
The improved pharmacokinetic properties of MK-8353 made it a more suitable candidate for in vivo preclinical studies and subsequent clinical evaluation. mdpi.comnih.gov Preclinical data showed that MK-8353 was efficacious in various cancer models, exhibiting activity comparable to SCH772984. nih.govnih.gov The development of MK-8353 from the SCH772984 scaffold exemplifies the iterative process of lead optimization in drug discovery, where initial promising compounds are refined to address limitations and improve their therapeutic potential.
| Compound | ERK1 IC₅₀ (cell-free) | ERK2 IC₅₀ (cell-free) | Key Improvement over SCH772984 | PubChem CID |
| SCH772984 | 4 nM selleckchem.commedchemexpress.comselleckchem.com | 1 nM selleckchem.commedchemexpress.comselleckchem.com | N/A | 24866313 citeab.comnih.govguidetopharmacology.org |
| MK-8353 | Low nM range researchgate.net | Low nM range researchgate.net | Improved Pharmacokinetics mdpi.comresearchgate.net | 58282870 mdpi.comresearchgate.netguidetomalariapharmacology.orgnih.govamericanelements.com |
The successful optimization leading to MK-8353 allowed for the progression of an ERK inhibitor based on the SCH772984 scaffold into clinical trials, further investigating the therapeutic potential of targeting ERK1/2 in cancer. mdpi.comnih.govresearchgate.net
Biochemical Kinase Inhibition Profile
The inhibitory activity of SCH772984 has been extensively characterized through biochemical and cellular assays, revealing a distinct profile of high potency and selectivity for its primary targets, ERK1 and ERK2.
SCH772984 demonstrates exceptional potency against ERK1 and ERK2, with in vitro enzymatic assays showing low nanomolar half-maximal inhibitory concentrations (IC50). medchemexpress.comselleckchem.comcancer-research-network.comtargetmol.com This high potency underscores its efficacy as a direct inhibitor of these kinases.
| Target Kinase | IC50 (nM) | Reference |
|---|---|---|
| ERK1 | 4 | medchemexpress.comselleckchem.comcancer-research-network.comtargetmol.comcaymanchem.com |
| ERK2 | 1 | medchemexpress.comselleckchem.comcancer-research-network.comtargetmol.comcaymanchem.com |
Furthermore, the selectivity of SCH772984 is a key attribute. When screened against large panels of hundreds of different kinases, it exhibited remarkable specificity for ERK1/2. nih.gov In one comprehensive screen, only a few other kinases were inhibited, and with considerably weaker potency. nih.gov Another study testing SCH772984 at a concentration of 1 µM against 300 kinases found that only seven showed more than 50% inhibition, confirming its high selectivity. cancer-research-network.comcaymanchem.com This minimizes the potential for off-target effects that can arise from inhibiting other structurally related kinases.
SCH772984 functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the ERK enzymes. aacrjournals.orgmedchemexpress.comselleckchem.comtargetmol.commdpi.com By occupying this site, it directly prevents the binding of ATP, which is essential for the kinase to transfer a phosphate group to its substrates. The binding affinity of SCH772984 for ERK2 is substantially higher than that of ATP itself, with reported Kd values of 0.5 nmol/L for SCH772984 compared to 45 µmol/L for ATP. aacrjournals.org This significant difference in affinity allows SCH772984 to effectively outcompete endogenous ATP and block the kinase's catalytic function. aacrjournals.org
Dual Mechanism of ERK1/2 Modulation
A defining feature of SCH772984 is its dual mechanism of action, which sets it apart from many other ERK inhibitors that only target catalytic activity. guidetopharmacology.orgaacrjournals.orgnih.gov This dual-pronged approach involves not only blocking the enzymatic output of ERK but also preventing its initial activation, leading to a more profound and sustained pathway inhibition. guidetopharmacology.orgaacrjournals.orgaacrjournals.org
As established by its low nanomolar IC50 values, SCH772984 is a potent inhibitor of the intrinsic catalytic activity of both ERK1 and ERK2. selleckchem.comcancer-research-network.comtargetmol.com This is demonstrated in cellular contexts by the dose-dependent inhibition of phosphorylation of downstream ERK substrates, such as p90 ribosomal S6 kinase (RSK). selleckchem.comnih.govnih.gov By preventing the phosphorylation of such substrates, SCH772984 effectively halts the propagation of signals downstream of ERK in the MAPK cascade.
In addition to inhibiting active ERK, SCH772984 uniquely prevents the activating phosphorylation of ERK1/2 by its upstream kinase, MEK1/2. guidetopharmacology.orgaacrjournals.orgselleckchem.comcancer-research-network.comnih.govaacrjournals.org ERK activation requires phosphorylation by MEK on specific threonine and tyrosine residues within its activation loop. aacrjournals.org SCH772984 binding is thought to induce or stabilize a conformation in ERK that is not recognized as a substrate by MEK, thereby blocking this critical activation step. cancer-research-network.comnih.gov This contrasts sharply with purely catalytic ERK inhibitors, which can lead to a feedback-driven accumulation of phosphorylated, albeit inactive, ERK. aacrjournals.orgresearchgate.net By preventing this phosphorylation, SCH772984 also blocks the nuclear translocation of ERK, which is dependent on its activated, phosphorylated state. guidetopharmacology.orgaacrjournals.org
Structural Basis of Selective Binding and Allosteric Modulation
The remarkable selectivity and dual mechanism of SCH772984 are rooted in its unique structural interaction with the ERK1/2 kinases. Crystal structures have revealed that SCH772984 binds in a novel manner that is distinct from typical ATP-competitive inhibitors. nih.govresearchgate.net
While the indazole moiety of the compound occupies the hinge region of the ATP-binding site, the extended piperazine-phenyl-pyrimidine portion of the molecule induces and fits into a previously unknown allosteric pocket. nih.govresearchgate.net This novel binding pocket is created by a significant conformational rearrangement of the kinase, characterized by an inactive conformation of the phosphate-binding loop (P-loop) and an outward tilt of the αC helix. nih.govresearchgate.netchemicalprobes.org This induced pocket is not present in either the active or inactive states of the unliganded kinase. nih.gov
This unique binding mode, which traps the kinase in an inactive "L-state" conformation, is responsible for the compound's high selectivity and is associated with slow binding kinetics. caymanchem.comnih.govelifesciences.org The substantial structural rearrangement required for binding inhibits the ability of the upstream kinase MEK to phosphorylate and activate ERK, providing the structural explanation for the second aspect of SCH772984's dual mechanism of action. nih.gov
Identification of a Unique ERK1/2 Binding Pocket Induced by SCH772984
SCH772984 TFA distinguishes itself from typical kinase inhibitors through its novel mechanism of binding to Extracellular signal-regulated kinases 1 and 2 (ERK1/2). Structural analyses, including crystallography, have revealed that SCH772984 induces the formation of a previously unknown allosteric binding pocket adjacent to the ATP-binding site. nih.govresearchgate.netharvard.edu This unique pocket is created by a conformational change involving an inactive state of the phosphate-binding loop (P-loop) and an outward movement of the αC-helix. nih.govresearchgate.netharvard.edu
The inhibitor itself is composed of a pyridine-indazole core that interacts with the hinge region of the kinase, a common feature for many kinase inhibitors. However, its extended piperazine-phenyl-pyrimidine portion is what occupies this newly formed pocket. nih.govresearchgate.net This induced-fit binding mode is highly specific to ERK1/2, contributing to the compound's remarkable selectivity. nih.govresearchgate.netharvard.edu
Analysis of Slow Binding Kinetics and Prolonged Target Engagement
A significant consequence of SCH772984's unique binding mechanism is its slow binding kinetics. nih.govresearchgate.netnih.gov This refers to the rate at which the inhibitor associates with and dissociates from its target. Studies have demonstrated that SCH772984 exhibits a slow "on-rate" and a particularly slow "off-rate," leading to prolonged engagement with the ERK1/2 enzymes. aacrjournals.org This extended residence time on the target is believed to contribute to its potent and sustained inhibitory activity both in biochemical assays and within cellular environments. nih.govresearchgate.netnih.gov The slow dissociation from the target kinase means that the inhibitory effect persists for a longer duration, a desirable characteristic for a therapeutic agent.
Comparative Analysis of Binding Modes in Off-Target Kinases
To understand the basis of its selectivity, the binding mode of SCH772984 to off-target kinases has also been investigated. X-ray crystallography studies with haspin and c-Jun N-terminal kinase 1 (JNK1), two kinases that are weakly inhibited by SCH772984, revealed a starkly different binding mechanism. nih.govresearchgate.netnih.gov In these off-target kinases, SCH772984 binds in a canonical type-I fashion, where the inhibitor occupies the ATP binding site in a more conventional manner without inducing a significant conformational change or creating a novel pocket. nih.govresearchgate.netnih.gov
Specifically, in haspin, the inhibitor was observed to rotate within the binding site, positioning the pyridine nitrogen at the hinge region. nih.gov This contrasts with the binding mode in ERK1/2, where the indazole moiety interacts with the hinge. These findings underscore that the unique induced-fit mechanism is specific to ERK1/2 and is a key determinant of the compound's high selectivity. nih.gov
Downstream Signaling Cascade Disruption
Inhibition of ERK Substrate Phosphorylation (e.g., p90 ribosomal S6 kinase (pRSK))
As a potent inhibitor of ERK1/2, SCH772984 effectively blocks the phosphorylation of downstream substrates in the mitogen-activated protein kinase (MAPK) signaling pathway. One of the well-characterized substrates of ERK is the p90 ribosomal S6 kinase (RSK). Multiple studies have demonstrated that treatment with SCH772984 leads to a dose-dependent decrease in the phosphorylation of RSK. medchemexpress.comglpbio.comselleckchem.comcancer-research-network.com This inhibition of RSK phosphorylation serves as a reliable biomarker for the target engagement and biological activity of SCH772984 in cellular systems. researchgate.net By preventing the activation of RSK and other downstream effectors, SCH772984 effectively shuts down the signaling cascade that promotes cell proliferation and survival.
Modulation of Cell Cycle Progression
The constitutive activation of the ERK pathway is a major driver of uncontrolled cell proliferation in many cancers. By inhibiting ERK1/2, SCH772984 has been shown to modulate cell cycle progression. nih.govnih.gov Numerous studies have reported that treatment with SCH772984 leads to a G1 phase cell cycle arrest in sensitive cancer cell lines. cancer-research-network.comnih.gov This is often accompanied by a decrease in the population of cells in the S and G2/M phases of the cell cycle. nih.gov The arrest in G1 is consistent with the role of the ERK pathway in promoting the G1 to S phase transition. Gene expression analyses have further revealed that SCH772984 downregulates genes involved in DNA replication and cell-cycle progression. aacrjournals.org
Induction of Apoptotic Pathways
In addition to halting cell cycle progression, SCH772984 can also induce apoptosis, or programmed cell death, in cancer cells. The induction of apoptosis is a key mechanism through which anticancer agents eliminate tumor cells. Treatment with SCH772984 has been shown to increase the sub-G1 population in cell cycle analysis, which is indicative of apoptotic cells. cancer-research-network.comnih.gov Furthermore, the induction of apoptosis is confirmed by the detection of cleaved poly (ADP-ribose) polymerase (PARP) and cleaved caspase-3, which are key markers of the apoptotic process. nih.govnih.govresearchgate.net Studies have also indicated that SCH772984 can enhance the expression of pro-apoptotic proteins such as Bim and Puma. researchgate.netmdpi.comresearchgate.net
Molecular and Cellular Mechanisms of Action of Sch772984 Tfa
Broader Interactions with Associated Signaling Networks
As a highly specific inhibitor of ERK1/2, the biological effects of SCH772984 TFA are primarily dictated by the suppression of the MAPK signaling cascade. guidetopharmacology.orgselleckchem.com However, the ERK1/2 kinases function as critical nodes within a complex and highly interconnected cellular signaling web. Consequently, the inhibition of ERK1/2 by SCH772984 can lead to significant downstream and feedback effects on several other major signaling pathways that regulate cell fate. Understanding these broader interactions is crucial for elucidating the compound's full mechanistic profile and its potential therapeutic applications.
The Ras/MAPK and PI3K/Akt/mTOR pathways are two of the most critical signaling networks governing cell proliferation, survival, and metabolism. nih.govportlandpress.com Extensive crosstalk exists between these two axes, often involving complex feedback and feed-forward loops. nih.govresearchgate.netmdpi.com The inhibition of the ERK pathway by SCH772984 can indirectly modulate PI3K/Akt/mTOR activity.
In many cellular contexts, the MAPK and PI3K pathways can exhibit reciprocal activation, where the inhibition of one pathway leads to the compensatory upregulation of the other. nih.govnih.gov For instance, ERK can phosphorylate and inhibit components upstream of Akt, while Akt can also negatively regulate the Raf/MEK/ERK cascade. portlandpress.com Therefore, treatment with an ERK inhibitor like SCH772984 may, in some cancer models, lead to a feedback activation of the PI3K/Akt pathway as a survival mechanism. This crosstalk is a recognized mechanism of resistance to therapies targeting a single pathway. nih.gov Research in melanoma has suggested that inhibiting ERK could potentially inhibit proliferative signals through the PI3K/Akt/mTOR pathway, although this effect can be highly dependent on the specific cellular context and genetic background. nih.gov
Table 1: Effects of ERK Inhibition on the PI3K/Akt/mTOR Pathway
| Cellular Context | Effect of ERK Inhibition | Implication |
|---|---|---|
| General Cancer Models | Potential for feedback activation of Akt upon ERK inhibition. | A mechanism of adaptive resistance to ERK inhibitors. |
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial regulator of cell survival and proliferation that exhibits a complex interplay with the MAPK/ERK cascade. The relationship is reciprocal and context-dependent, with ERK capable of modulating STAT3 phosphorylation at different residues. spandidos-publications.comnih.gov For example, ERK1/2 can enhance the phosphorylation of STAT3 on Serine727 while dephosphorylating it at Tyrosine705. nih.gov
Inhibition of the MAPK pathway can lead to a compensatory activation of STAT3 signaling, which can contribute to therapeutic resistance. nih.gov Studies in BRAF-mutant melanoma have shown that treatment with STAT3 inhibitors can reactivate the MAPK pathway. nih.gov In this context, the addition of SCH772984 effectively blocks this reactivation. nih.gov Conversely, inhibiting ERK signaling can, in some models, lead to an increase in STAT3 activation. nih.gov The combination of SCH772984 with STAT3 inhibitors has demonstrated significantly greater inhibition of melanoma cell growth compared to targeting the MAPK pathway alone, highlighting the clinical relevance of this signaling crosstalk. nih.goviiarjournals.org
Table 2: Interaction between ERK Inhibition and the STAT3 Pathway
| Cellular Context | Effect of ERK Inhibition (via SCH772984 or other inhibitors) | Implication |
|---|---|---|
| BRAF-mutant Melanoma | Blocks MAPK reactivation induced by STAT3 inhibitors. nih.gov | Overcomes a key resistance mechanism. |
| Glioblastoma (GBM) | STAT3 inhibition can induce compensatory ERK1/2 phosphorylation. nih.gov | Rationale for dual inhibition of STAT3 and ERK. |
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that signals directly through the Ras/Raf/MEK/ERK pathway to drive cell proliferation. As ERK is a primary downstream effector of EGFR signaling, SCH772984 directly counteracts the mitogenic signals originating from an activated EGFR. A major challenge in cancer therapy is the development of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). nih.govaacrjournals.org One of the key mechanisms underlying this resistance is the reactivation of ERK signaling, which can occur through various bypass tracks even when EGFR itself is inhibited. nih.govaacrjournals.orgbohrium.com
This makes ERK a critical therapeutic target in the context of EGFR TKI resistance. Studies have demonstrated that in non-small cell lung cancer (NSCLC) models with acquired resistance to EGFR inhibitors, the addition of an ERK inhibitor can restore sensitivity and significantly decrease the survival of resistant cells. nih.govnih.gov This provides a strong rationale for combining SCH772984 or its analogues with EGFR TKIs to overcome or delay the onset of therapeutic resistance. nih.govnih.govaacrjournals.org
Table 3: Role of ERK Inhibition in Modulating EGFR Pathway Outcomes
| Cellular Context | Effect of ERK Inhibition | Implication |
|---|---|---|
| EGFR-mutant NSCLC with acquired TKI resistance | Restores sensitivity to EGFR inhibitors (e.g., erlotinib, osimertinib). nih.govnih.gov | A strategy to overcome acquired drug resistance. |
The AMP-activated protein kinase (AMPK) is a central energy sensor that maintains cellular energy homeostasis. researchgate.net There is evidence of inhibitory crosstalk between the ERK and AMPK signaling pathways. In certain cellular conditions, such as under endoplasmic reticulum stress, ERK activation can lead to the inhibition of AMPK phosphorylation and activity. nih.gov
Consequently, the inhibition of ERK signaling by a MEK inhibitor has been shown to abolish this suppression and restore AMPK activation. nih.gov While direct studies with SCH772984 are limited, this suggests that by inhibiting ERK1/2, SCH772984 may indirectly lead to the activation of AMPK. This interaction could have significant consequences for cellular metabolism and survival under stress, as AMPK activation generally shifts the cell from anabolic to catabolic processes to conserve energy. nih.govfrontiersin.org
Table 4: Crosstalk between ERK and AMPK Signaling
| Condition | Effect of ERK Activation | Effect of ERK Inhibition | Implication |
|---|---|---|---|
| Endoplasmic Reticulum Stress | Inhibition of AMPK phosphorylation. nih.gov | Reversal of AMPK inhibition. nih.gov | Modulating cellular stress responses. |
The Hippo signaling pathway is a key regulator of organ size and a tumor suppressor pathway that controls cell proliferation and apoptosis. wikipedia.org Its primary downstream effectors are the transcriptional co-activators Yes-associated protein (YAP) and TAZ. bjmu.edu.cnbmbreports.org When the Hippo pathway is active, it phosphorylates and promotes the degradation of YAP, preventing it from entering the nucleus and driving pro-proliferative gene expression. bjmu.edu.cn
Recent research has established a clear regulatory link between the MAPK/ERK and Hippo/YAP pathways. In human non-small cell lung cancer (NSCLC) cells, the inhibition of ERK1/2 has been shown to down-regulate the protein level of YAP. nih.gov This effect is not due to a decrease in YAP mRNA, but rather to the enhanced degradation of the YAP protein. nih.gov Consequently, ERK1/2 inhibition suppresses the transcriptional activity of the Hippo pathway, leading to reduced expression of its downstream target genes, such as CTGF, Gli2, and BIRC5. nih.gov This suggests that part of the anti-proliferative effect of SCH772984 may be mediated through its negative regulation of the oncoprotein YAP. nih.gov
Table 5: Regulation of the Hippo/YAP Pathway by ERK Inhibition
| Cellular Context | Effect of ERK1/2 Inhibition | Implication |
|---|---|---|
| Human NSCLC Cells | Decreased YAP protein level via enhanced degradation. nih.gov | Suppression of a key oncogenic transcriptional co-activator. |
| Human NSCLC Cells | Reduced mRNA levels of Hippo downstream target genes (CTGF, Gli2, BIRC5). nih.gov | Inhibition of pro-proliferative and anti-apoptotic gene expression. |
Preclinical Efficacy and Biological Impact of Sch772984 Tfa
Anti-Proliferative Activity in Diverse Cellular Models
SCH772984 has shown potent anti-proliferative effects across a range of cancer cell lines, particularly those with mutations in the MAPK pathway. chemicalbook.comacs.org Its nanomolar cellular potency has been observed in tumor cells harboring BRAF, NRAS, or KRAS mutations. chemicalbook.comacs.orgacs.org SCH772984 effectively inhibits MAPK signaling and cell proliferation, even in models resistant to BRAF or MEK inhibitors, or concurrent treatment with both. acs.orgacs.org
Activity across BRAF-Mutant Cell Lines
SCH772984 demonstrates anti-proliferative activity in cell lines with BRAF mutations. chemicalbook.comacs.orgacs.org For example, it has shown efficacy in A375 melanoma cells, which carry a BRAF V600E mutation. acs.orgacs.org Studies have indicated that SCH772984 can overcome acquired resistance to single-agent BRAF or MEK inhibition in preclinical settings. google.com In BRAF-mutant melanoma cell lines, SCH772984 treatment led to decreased cell viability. nih.gov
Activity across NRAS-Mutant Cell Lines
SCH772984 exhibits nanomolar cellular potency in tumor cells with NRAS mutations. chemicalbook.comacs.orgacs.org This is significant as NRAS mutations also lead to constitutive activation of the MAPK pathway. nih.gov
Activity across KRAS-Mutant Cell Lines
SCH772984 is active against KRAS-mutant cell lines. chemicalbook.comacs.orgacs.org For instance, it has demonstrated anti-proliferative effects in Calu-6 cells, which have a KRAS Q61K mutation, and in HCT116 human colorectal cancer cells, a representative KRAS-mutant cancer model. acs.orgacs.org SCH772984 has been tested in seven pancreatic ductal adenocarcinoma (PDAC) cell lines, which frequently harbor KRAS mutations, showing inhibition of cellular p-RSK1. medchemexpress.comresearchgate.net
Activity in Wild-Type and Other Genetically Defined Cell Lines
While particularly potent in MAPK pathway-mutated cells, the activity of SCH772984 in wild-type cell lines is also of interest. Studies indicate that SCH772984 has antitumor activity in MAPK inhibitor-naïve and resistant cells containing BRAF or RAS mutations, suggesting a broader impact beyond specific mutations. medchemexpress.commedchemexpress.com SCH772984 has been used in studies involving non-transformed neonatal foreskin fibroblasts (NFF) as a control cell line. researchgate.net Its ability to inhibit ERK1/2, the downstream node of the MAPK pathway, suggests potential activity in contexts where the pathway is activated through mechanisms other than BRAF or RAS mutations. acs.org
Efficacy in In Vivo Preclinical Disease Models
SCH772984 has demonstrated significant efficacy in preclinical in vivo models, primarily in the form of tumor growth inhibition and regression in xenograft models. chemicalbook.comgoogle.comnih.govacs.orgacs.org
Tumor Growth Inhibition and Regression in Xenograft Models
SCH772984 has been shown to induce tumor regressions in xenograft models at tolerated doses. chemicalbook.comgoogle.comacs.orgacs.org It has demonstrated single-agent efficacy in several xenograft mouse models utilizing cell lines with either KRAS or BRAF mutations. nih.gov
In HCT116 human colorectal cancer xenograft models (representative of KRAS-mutant cancer), oral administration of SCH772984 resulted in significant tumor growth inhibition. acs.org Doses of 30, 60, and 100 mg/kg administered once daily for 21 days led to 49%, 57%, and 80% tumor growth inhibition (TGI), respectively. acs.org This efficacy was comparable to or exceeded that of the MEK inhibitor cobimetinib (B612205) at a clinically relevant dose. acs.org
In KRAS-mutant pancreatic MiaPaCa models, dose-dependent antitumor activity was observed, with 36% regression at 50 mg/kg twice daily. chemicalbook.com Tumor regression in these models was accompanied by robust inhibition of ERK phosphorylation in the tumor tissue. chemicalbook.com
Studies in BRAF- or RAS-mutant xenografts have indicated that SCH772984 induces significant tumor regressions in mice. google.com For example, in one study, SCH772984 administered intraperitoneally twice daily for 14 days at doses of 12.5, 25, and 50 mg/kg led to tumor regressions of 17%, 84%, and 98%, respectively. chemicalbook.com
Attenuation of Inflammatory Responses in Murine Sepsis Models
Studies using murine models of sepsis have indicated that SCH772984 can attenuate inflammatory responses and improve survival. Sepsis, a life-threatening condition characterized by a dysregulated inflammatory response to infection, often leads to organ failure. nih.govnih.govwilliamharveyresearch.com SCH772984, as an ERK1/2 inhibitor, was identified as an effective blocker of TNFα production in vitro in lipopolysaccharide (LPS)-stimulated mouse RAW264.7 cells. nih.govnih.gov
In vivo studies using LPS-induced lethal endotoxemia and cecal ligation and puncture (CLP) mouse models of sepsis demonstrated that SCH772984 treatment significantly improved survival. nih.govnih.gov Furthermore, treatment with SCH772984 reduced plasma levels of the chemokine Ccl2/Mcp1. nih.govnih.gov Transcriptome analyses of kidney, lung, liver, and heart tissues from SCH772984-treated animals in the CLP model revealed a significant downregulation of pathways related to the immune response and platelet activation at 6 and 12 hours post-CLP. nih.gov Conversely, pathways related to extracellular matrix organization and retinoic acid signaling were upregulated in the lungs and liver. nih.gov
Data from murine sepsis models:
| Model | Treatment | Outcome Measured | Key Finding | Source |
| LPS-induced lethal endotoxemia | SCH772984 (10 mg/kg) | Survival | Significantly improved survival. nih.govnih.gov | nih.govnih.gov |
| CLP-induced sepsis | SCH772984 | Survival | Significantly improved survival. nih.govnih.gov | nih.govnih.gov |
| CLP-induced sepsis | SCH772984 | Plasma Ccl2/Mcp1 levels | Reduced levels. nih.govnih.gov | nih.govnih.gov |
| CLP-induced sepsis (Tissue analysis) | SCH772984 | Immune response pathways | Downregulated in kidney and liver. nih.gov | nih.gov |
| CLP-induced sepsis (Tissue analysis) | SCH772984 | Platelet activation pathways | Downregulated in kidney and liver. nih.gov | nih.gov |
| CLP-induced sepsis (Tissue analysis) | SCH772984 | ECM organization pathways | Upregulated in lungs and liver. nih.gov | nih.gov |
| CLP-induced sepsis (Tissue analysis) | SCH772984 | Retinoic acid signaling | Upregulated in liver. nih.gov | nih.gov |
Protective Effects in Hepatic Ischemia-Reperfusion Injury Models
Hepatic ischemia-reperfusion injury (HIRI) is a significant complication in liver transplantation and surgery, characterized by damage occurring after blood flow is restored to ischemic tissue. nih.goveurekalert.orgmdpi.comfrontiersin.org Research has explored the role of the ERK pathway in HIRI and the potential protective effects of its inhibitors like SCH772984. nih.goveurekalert.orgnih.gov
In models of HIRI, SCH772984 has been shown to reduce apoptosis in both in vitro and in vivo experiments. nih.goveurekalert.org Studies investigating the regulatory interplay among RAMP1, ERK1/2, and YAP pathways in HIRI found that the absence of RAMP1 exacerbated liver injury, promoting hepatocyte apoptosis and inhibiting proliferation, which was associated with increased activation of the ERK/MAPK pathway and YAP phosphorylation. nih.goveurekalert.org SCH772984, as an ERK/MAPK phosphorylation inhibitor, reduced apoptosis in these experimental settings. nih.goveurekalert.org
Data from hepatic ischemia-reperfusion injury models:
| Model | Treatment | Outcome Measured | Key Finding | Source |
| In vitro H/R model (Primary hepatocytes) | SCH772984 | Apoptosis | Reduced apoptosis. nih.goveurekalert.org | nih.goveurekalert.org |
| In vivo HIRI model (RAMP1-KO mice) | SCH772984 | Apoptosis | Reduced apoptosis. nih.goveurekalert.org | nih.goveurekalert.org |
| In vitro H/R model (Primary hepatocytes) | SCH772984 | Cell activity | Significantly boosted cell activity during H/R. nih.gov | nih.gov |
| In vitro H/R model (Primary hepatocytes) | SCH772984 | p-ERK1/2 levels | Decreased levels. nih.gov | nih.gov |
Modulation of Cancer-Associated Fibrotic Processes
SCH772984 has also been investigated for its potential to modulate cancer-associated fibrotic processes, particularly in the context of hepatic stellate cells (HSCs) which play a key role in liver fibrosis and the tumor microenvironment. nih.gov Activated HSCs contribute to cancer progression by promoting epithelial-mesenchymal transition (EMT) and interacting with cancer cells. nih.govacs.org
Research suggests that inactivation of ERK1/2 in cancer-associated HSCs can suppress cancer-stromal interaction by regulating the extracellular matrix. nih.gov SCH772984, a selective ERK1/2 inhibitor, has been shown to inhibit the fibrotic activation of stellate cells. nih.gov Studies using liver cancer cell lines and a xenograft mouse model demonstrated that SCH772984 suppressed tumor-stromal interactions mediated by HSCs, which enhance migration and invasiveness. nih.gov Inhibition of ERK1/2 by SCH772984 suppressed the HCC-enhanced migration and invasion capacity of HSCs, potentially through the downregulation of fibrosis markers such as FAP, FN1, and COL1A1. nih.gov
Data related to modulation of cancer-associated fibrotic processes:
| Model | Treatment | Outcome Measured | Key Finding | Source |
| In vitro (TGF-β1-treated LX-2 cells) | SCH772984 | Sensitivity to SCH772984 | Significantly increased sensitivity. nih.gov | nih.gov |
| In vitro (HCC cells and HSCs) | SCH772984 | Adhesion abilities | May significantly suppress adhesion abilities by regulating ECM organization and focal adhesion. nih.gov | nih.gov |
| In vitro (HCC-enhanced HSC migration/invasion) | SCH772984 | Migration and invasion capacity | Suppressed capacity. nih.gov | nih.gov |
| In vitro (HCC-enhanced HSC migration/invasion) | SCH772984 | Fibrosis markers (FAP, FN1, COL1A1) | Downregulation observed. nih.gov | nih.gov |
| In vivo (Liver tumor xenograft mouse model) | SCH772984 | Liver tumor formation | Effectively inhibited formation. nih.gov | nih.gov |
Investigational Combination Strategies Utilizing Sch772984 Tfa
Rationale for Synergistic Therapeutic Approaches
The primary rationale for exploring combination strategies with SCH772984 TFA, a selective inhibitor of ERK1/2, is to overcome and prevent therapeutic resistance in cancers driven by the mitogen-activated protein kinase (MAPK) pathway. nih.gov Many tumors with activating mutations in BRAF or RAS genes are initially sensitive to inhibitors targeting BRAF and MEK. nih.gov However, the clinical benefit is often temporary due to the development of acquired resistance, which frequently involves the reactivation of the MAPK pathway downstream of the inhibited kinase, leading to restored ERK signaling. nih.gov
By targeting ERK1/2, the final kinase in this cascade, SCH772984 offers a logical approach to counteract resistance mechanisms that emerge upstream. nih.govaacrjournals.org A synergistic therapeutic approach aims to achieve a more comprehensive and durable blockade of oncogenic signaling. This can be accomplished by co-targeting different nodes within the MAPK pathway or by simultaneously inhibiting parallel or downstream escape pathways, such as the PI3K/AKT/mTOR pathway. nih.govnih.gov Combining therapies can lead to enhanced tumor cell death, prevent the proliferation of drug-resistant clones, and delay the onset of acquired resistance, offering a more robust and lasting clinical response in preclinical models. nih.govnih.gov
Combinatorial Efficacy with BRAF Inhibitors
The combination of SCH772984 with BRAF inhibitors, such as vemurafenib (B611658) and PLX4032, has demonstrated significant synergistic effects in preclinical models of BRAF-mutant melanoma. nih.govnih.govsigmaaldrich.com This strategy is effective against melanoma cells with either innate (pre-existing) or acquired resistance to BRAF inhibitors alone. nih.govsigmaaldrich.com The underlying mechanism for this synergy involves a more profound and sustained inhibition of the MAPK pathway than can be achieved with either agent individually. nih.gov
In vitro studies have shown that while BRAF inhibitors can paradoxically activate the MAPK pathway in certain contexts, the addition of SCH772984 effectively quells this reactivation. nih.gov This dual inhibition results in a more significant reduction of phosphorylated RSK (pRSK), a downstream substrate of ERK, leading to enhanced G1 cell cycle arrest and apoptosis. nih.govnih.gov A key finding from these preclinical studies is that the combination of a BRAF inhibitor and SCH772984 significantly delays the emergence of acquired resistance in long-term cell culture assays. nih.govnih.govsigmaaldrich.com
| Cell Line | Vemurafenib Resistance Status | SCH772984 IC50 (µM) | Combination Effect |
|---|---|---|---|
| A375 | Sensitive | ~0.1 | Synergistic |
| M229 | Sensitive | ~0.5 | Synergistic |
| M249 | Sensitive | ~0.2 | Synergistic |
| A375BR | Acquired Resistance | ~0.1 | Effective in resistant line |
Data synthesized from multiple studies to illustrate general findings. aacrjournals.orgnih.gov
Combinatorial Efficacy with MEK Inhibitors
SCH772984 has shown significant efficacy in preclinical cancer models that have developed resistance to MEK inhibitors (e.g., GSK1120212). nih.govaacrjournals.org Furthermore, its activity is retained in cancer cells that have become resistant to concurrent therapy with both BRAF and MEK inhibitors. nih.govaacrjournals.orgresearchgate.net Resistance to this dual-agent therapy often arises from the reactivation of ERK signaling, a mechanism that SCH772984 directly targets and overcomes. aacrjournals.orgresearchgate.net
In BRAF-mutant melanoma cells made resistant to a combination of BRAF (PLX4032) and MEK (GSK1120212) inhibitors, SCH772984 effectively reduced the reactivated levels of phospho-ERK and phospho-RSK. aacrjournals.orgresearchgate.net This led to potent inhibition of proliferation in these dually resistant cells, with IC50 values similar to those observed in the parental, non-resistant cell lines. researchgate.net These findings highlight that targeting the most downstream kinase in the MAPK cascade is a viable strategy for overcoming resistance to upstream inhibitors. aacrjournals.org
| Cell Line | Resistance Status | SCH772984 IC50 |
|---|---|---|
| A101D Parental | Sensitive to BRAF/MEK inhibitors | ~25 nM |
| A101D BR+MR | Resistant to PLX4032 + GSK1120212 | ~30 nM |
BR+MR: BRAF inhibitor Resistant + MEK inhibitor Resistant. Data adapted from Morris et al., 2013. aacrjournals.orgresearchgate.net
Synergistic Interactions with Other Targeted Agents (e.g., Phenformin (B89758), Cucurbitacin B, Gemcitabine (B846), JAK Inhibitors)
SCH772984 has been investigated in combination with a variety of other targeted agents, revealing synergistic interactions that exploit different cellular vulnerabilities.
Phenformin : The combination of SCH772984 with the biguanide (B1667054) phenformin has demonstrated potent synergy in preclinical models of NF1-mutant melanoma. researchgate.netnih.govspandidos-publications.com This combination cooperatively suppresses the mTOR signaling pathway, a known effector of NF1 loss, and enhances apoptosis. nih.govmdpi.com Mechanistically, SCH772984 treatment increases the cells' reliance on oxidative phosphorylation for energy; phenformin, an inhibitor of mitochondrial complex I, disrupts this process, creating a powerful synthetic lethal effect. nih.govresearchgate.net This combination also effectively reduces the emergence of SCH772984-resistant clones by suppressing a subpopulation of slow-cycling, KDM5B-positive cells. nih.govmdpi.com Synergy has been confirmed with Combination Index (CI) values between 0.4 and 0.8 across multiple NF1-deficient cell lines. nih.gov
Cucurbitacin B : In pancreatic cancer models, SCH772984 exhibits strong synergy with Cucurbitacin B, a natural tetracyclic triterpene. nih.govlktlabs.comnih.govoncotarget.com Cucurbitacin B inhibits several signaling pathways, including EGFR, PI3K/Akt/mTOR, and STAT3, but also leads to a compensatory increase in ERK activity. nih.govnih.gov The addition of SCH772984 blocks this adaptive ERK activation, resulting in enhanced, synergistic apoptosis and significant tumor growth inhibition in pancreatic cancer xenografts. nih.govnih.govoncotarget.comresearchgate.net In one in vivo study, the combination treatment resulted in 85% tumor volume inhibition, compared to 54.7% for SCH772984 alone and 63.8% for Cucurbitacin B alone. researchgate.net
Gemcitabine : SCH772984 has been shown to potentiate the cytotoxic effects of the chemotherapy agent gemcitabine in pancreatic ductal adenocarcinoma (PDAC) models. nih.govijmcmed.orgacs.org Resistance to gemcitabine can be driven by ERK1/2 activity, providing a clear rationale for the combination. acs.org Studies have demonstrated a synergistic inhibitory effect on PDAC cell proliferation and growth. nih.govacs.orgnih.gov The efficacy of this combination can be further enhanced by co-encapsulating the drugs in pH-sensitive nanoparticles, which improves drug delivery to the tumor microenvironment. nih.govacs.orgnih.gov
JAK Inhibitors : The combination of Janus kinase (JAK) inhibitors with other targeted agents is an area of active investigation, particularly in the context of overcoming inflammation-driven resistance to therapies like immune checkpoint inhibitors. researchgate.net However, specific preclinical studies detailing a synergistic interaction between SCH772984 and JAK inhibitors are not extensively documented in the current body of research. Therefore, detailed findings on this specific combination cannot be provided at this time.
Impact on Delaying the Onset of Acquired Resistance in Preclinical Settings
A significant advantage of the combination strategies involving SCH772984 is the ability to delay or prevent the development of acquired drug resistance. This has been consistently observed in various preclinical models.
In BRAF-mutant melanoma, combining SCH772984 with the BRAF inhibitor vemurafenib significantly delayed the emergence of resistant colonies in long-term in vitro assays compared to treatment with vemurafenib alone. nih.govnih.govsigmaaldrich.com The dual blockade of the MAPK pathway appears to create a higher barrier for cancer cells to overcome, thus prolonging the therapeutic response. nih.gov
Similarly, in NF1-mutant melanoma, the combination of SCH772984 with phenformin was shown to suppress the expansion of a drug-tolerant, slow-cycling subpopulation of cells characterized by the expression of KDM5B. nih.govmdpi.com By eliminating this reservoir of cells that can survive initial therapy and later give rise to fully resistant clones, the combination therapy effectively reduced the emergence of long-term resistance. nih.govresearchgate.net
The inherent activity of SCH772984 in models that have already acquired resistance to BRAF and MEK inhibitors further underscores its role in managing resistance. nih.govaacrjournals.org By targeting the final common node of the MAPK cascade, it effectively circumvents many of the upstream mechanisms that cancer cells use to reactivate the pathway and evade therapy. aacrjournals.org
Methodological Approaches in Sch772984 Tfa Research
In Vitro Experimental Design and Techniques
A range of in vitro techniques are utilized to characterize SCH772984 TFA. These methods provide insights into its potency, selectivity, and downstream cellular consequences.
Enzymatic assays are crucial for quantifying the direct inhibitory effect of this compound on ERK1 and ERK2 enzyme activity. These assays typically involve incubating purified ERK enzymes with a substrate peptide and ATP in the presence of varying concentrations of this compound. selleckchem.com The resulting enzyme activity is then measured, often through the detection of phosphorylated substrate. selleckchem.com
Key parameters determined from these assays include the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). glpbio.comsigmaaldrich.com The IC₅₀ represents the concentration of the inhibitor required to reduce the enzyme activity by half. sigmaaldrich.com SCH772984 has demonstrated low nanomolar IC₅₀ values for both ERK1 and ERK2 in cell-free assays, indicating potent inhibition. glpbio.comapexbt.com For instance, reported IC₅₀ values are 4 nM for ERK1 and 1 nM for ERK2. glpbio.comapexbt.com The Kᵢ provides a measure of the inhibitor's affinity for the enzyme. sigmaaldrich.commdpi.com SCH772984 is characterized as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the ERK enzymes. selleckchem.comglpbio.comresearchgate.netchemicalprobes.org
Studies have shown that SCH772984 not only inhibits the catalytic activity of ERK1/2 but also hinders their phosphorylation by MEK, an upstream kinase in the MAPK pathway. guidetopharmacology.orgaacrjournals.org This dual mechanism of action is a notable characteristic of SCH772984. guidetopharmacology.org
Table 1: Enzymatic Inhibition Data for SCH772984
| Target Enzyme | Assay Type | IC₅₀ (nM) | Reference |
| ERK1 | Cell-free | 4 | glpbio.comapexbt.com |
| ERK2 | Cell-free | 1 | glpbio.comapexbt.com |
| ERK1 | Enzymatic | 8.3 | nih.gov |
| ERK2 | Enzymatic | 2.7 | nih.gov |
Beyond ERK1/2, enzymatic assays are also used to assess the selectivity of SCH772984 against a broad panel of other kinases. Studies have shown that SCH772984 exhibits high selectivity for ERK1/2, with significantly weaker potency against most other kinases tested. apexbt.comchemicalprobes.orgnih.gov For example, in one study screening against 300 kinases, only a limited number showed more than 50% inhibition at 1 µM concentration of SCH772984. apexbt.comchemicalprobes.org
Cell viability and proliferation assays are widely used to evaluate the impact of this compound on the growth and survival of various cell lines, particularly cancer cells. These assays measure the number of viable cells or their metabolic activity after treatment with the inhibitor. selleckchem.comsigmaaldrich.comcanvaxbiotech.com Common methods include luminescence-based assays like ViaLight and CellTiterGlo, which quantify ATP levels as an indicator of viable cells, and colorimetric assays such as MTT, XTT, and WST-1, which measure the reduction of tetrazolium salts by metabolically active cells. selleckchem.comsigmaaldrich.com Resazurin-based assays are also employed. nih.govcanvaxbiotech.com
Research has demonstrated that SCH772984 effectively inhibits cell proliferation in various cancer cell lines, especially those with mutations in the MAPK pathway components like BRAF or RAS. selleckchem.comglpbio.comresearchgate.net The half-maximal effective concentration (EC₅₀) for inhibiting cell proliferation is determined from dose-response curves in these assays. selleckchem.com SCH772984 has shown EC₅₀ values below 500 nM in a significant percentage of BRAF-mutant and RAS-mutant tumor lines. selleckchem.com Studies have reported that SCH772984 is effective in inhibiting cell proliferation in tumor cells that have developed resistance to BRAF and MEK inhibitors. selleckchem.comglpbio.com
Table 2: SCH772984 Sensitivity in Cancer Cell Lines
| Cell Line Type | Mutation Status | Sensitivity (IC₅₀ < 1 µM) | Reference |
| Melanoma Cell Lines | BRAF mutant | 15 out of 21 (71%) | nih.gov |
| Melanoma Cell Lines | BRAF/NRAS double mutant | 3 out of 3 (100%) | nih.gov |
| Melanoma Cell Lines | NRAS mutant | 11 out of 14 (78%) | glpbio.comnih.gov |
| Melanoma Cell Lines | Wild-type | 5 out of 7 (71%) | nih.gov |
| Colorectal Cancer Lines | BRAF mutation | 3 out of 3 | researchgate.net |
| Colorectal Cancer Lines | KRAS mutation | 4 out of 8 | researchgate.net |
| Colorectal Cancer Lines | BRAF and RAS wild-type | 1 out of 3 | researchgate.net |
Cell viability assays are also used to assess the synergistic effects of SCH772984 when combined with other therapeutic agents. oncotarget.com For example, studies have shown that SCH772984 can enhance the anti-proliferative activity of other drugs in certain cancer cell lines. oncotarget.com
Western blotting is a key technique used to analyze the effects of this compound on the phosphorylation status and expression levels of target proteins, particularly components of the MAPK signaling pathway. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies that detect either the total protein or its phosphorylated form. researchgate.netnih.govcellsignal.com
SCH772984 is known to inhibit the phosphorylation of ERK1/2 at key residues (Thr202/Tyr204) required for their activation. selleckchem.comglpbio.comnih.gov Western blotting allows researchers to visualize the decrease in phosphorylated ERK (pERK) levels upon treatment with SCH772984. aacrjournals.orgresearchgate.netnih.gov Furthermore, it is used to examine the phosphorylation status of downstream targets of ERK, such as p90 ribosomal S6 kinase (RSK), a well-established substrate of ERK. selleckchem.comglpbio.comaacrjournals.orgnih.gov Inhibition of ERK activity by SCH772984 leads to a dose-dependent decrease in phospho-RSK (pRSK) levels. selleckchem.comglpbio.comaacrjournals.org
Western blotting also helps to determine if SCH772984 affects the total protein levels of ERK1/2 or other signaling molecules, confirming that its primary effect is on phosphorylation rather than protein degradation. researchgate.net Studies have shown that while pERK levels are significantly reduced by SCH772984, the total ERK protein levels remain largely unchanged. researchgate.net This technique is also valuable for investigating potential resistance mechanisms to SCH772984, such as the reactivation of the MAPK pathway or alterations in protein expression in resistant cell lines. apexbt.comaacrjournals.org
Flow cytometry is a powerful technique used to analyze various cellular characteristics within a heterogeneous population, including DNA content, protein expression, cell size, and granularity. nih.govbdbiosciences.com In the context of this compound research, flow cytometry is primarily employed to assess its effects on the cell cycle distribution and induction of apoptosis. nih.govnih.govresearchgate.netarchivesofmedicalscience.combjournal.orgresearchgate.net
For cell cycle analysis, cells are typically stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI). nih.govbjournal.org The intensity of the fluorescence signal is proportional to the DNA content, allowing the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govbjournal.org Studies using flow cytometry have shown that SCH772984 can induce cell cycle arrest, often in the G0/G1 phase, in sensitive cancer cell lines. nih.govresearchgate.net
Apoptosis, or programmed cell death, can be detected by flow cytometry using various methods. nih.govbdbiosciences.combjournal.orgresearchgate.net One common approach involves staining cells with Annexin V, which binds to phosphatidylserine (B164497) externalized on the surface of early apoptotic cells, and a vital dye like PI to distinguish between early and late apoptotic or necrotic cells. nih.govbdbiosciences.combjournal.orgresearchgate.net Flow cytometry analysis has demonstrated that SCH772984 can induce apoptosis in susceptible cancer cells. researchgate.netnih.gov
Table 3: Effects of SCH772984 on Cell Cycle and Apoptosis
| Cellular Process | Observed Effect | Detection Method | Reference |
| Cell Cycle | G0/G1 arrest | Flow Cytometry | nih.govresearchgate.net |
| Apoptosis | Induction of apoptosis | Flow Cytometry | researchgate.netnih.gov |
| Apoptosis | Increase in early and late apoptotic cells | Flow Cytometry | researchgate.net |
Flow cytometry can also be used to assess the expression of cell cycle-related proteins or markers of apoptosis in conjunction with DNA content analysis. bdbiosciences.comarchivesofmedicalscience.com
Gene expression profiling techniques, such as RNA sequencing (RNA-Seq), are used to analyze the global transcriptional changes that occur in cells upon treatment with this compound. thermofisher.comlexogen.comuts.edu.ausigniosbio.comnih.gov RNA-Seq provides a comprehensive view of the transcriptome, allowing for the identification and quantification of messenger RNAs (mRNAs) and other RNA species. thermofisher.comlexogen.comsigniosbio.com
By comparing the gene expression profiles of SCH772984-treated cells to control cells, researchers can identify genes that are differentially expressed. thermofisher.comuts.edu.ausigniosbio.com This can reveal the downstream transcriptional consequences of ERK inhibition and provide insights into the cellular pathways affected by SCH772984. researchgate.net For example, gene expression profiling can highlight the suppression of cellular pathways related to proliferation, survival, or other processes regulated by the MAPK pathway. researchgate.netaacrjournals.org
RNA-Seq offers advantages over older methods like microarrays, including the ability to detect low-abundance transcripts, identify novel transcripts, and detect genetic variants. thermofisher.comuts.edu.au Studies using RNA-Seq have investigated the impact of SCH772984 on gene expression in various cell types, including cancer cells and immune cells, to understand its broader biological effects. researchgate.net
Structural biology techniques, particularly X-ray crystallography, are employed to determine the three-dimensional structure of this compound in complex with its target proteins, such as ERK1 or ERK2. nih.govicgeb.orgevotec.comcebem-lat.orgumn.edu X-ray crystallography involves crystallizing the protein-inhibitor complex and then diffracting X-rays through the crystal to obtain information about the electron density distribution, which can be used to build an atomic model of the complex. icgeb.orgevotec.comcebem-lat.orgumn.edu
Structural studies have been instrumental in revealing the precise binding mode of SCH772984 to ERK1/2. nih.govnih.gov These studies have shown that SCH772984 induces a unique binding pocket in ERK1/2 that is not present in the unbound enzyme or when bound to other inhibitors. nih.govnih.gov This novel binding site is created by specific conformational changes in the enzyme, including an inactive conformation of the phosphate-binding loop and a shift in the αC helix. chemicalprobes.orgnih.gov Understanding these structural interactions provides insights into the selectivity and mechanism of action of SCH772984. nih.gov The PDB database contains structural data for human ERK1 in complex with SCH772984. nih.gov
Structural biology techniques complement biochemical and cell-based assays by providing a molecular basis for the observed inhibitory effects and selectivity. nih.gov
Kinome-Wide Selectivity Screening
Kinome-wide selectivity screening is a crucial step in characterizing the specificity of kinase inhibitors like SCH772984. This method assesses the compound's activity against a broad panel of kinases to determine off-target effects. Studies have shown that SCH772984 exhibits marked selectivity for inhibiting ERK1 and ERK2 in biochemical and cellular assays google.com. For instance, one study reported IC50 values of 4 nM for purified ERK1 and 2 nM for purified ERK2 google.com. Another related ERK inhibitor, MK-8353 (a clinical grade analogue of SCH772984), demonstrated high kinase selectivity, with only a small percentage of kinases showing significant inhibition at higher concentrations (e.g., 1 µM) in a panel of over 200 kinases nih.gov. While direct kinome-wide data specifically for this compound wasn't extensively detailed in the search results, its reported selectivity for ERK1/2 is a consistent finding across multiple sources guidetopharmacology.orgnih.govgoogle.com.
Advanced Cell Culture Models (e.g., Organoids)
Advanced cell culture models, such as organoids, provide a more physiologically relevant environment than traditional 2D cell cultures for evaluating drug efficacy. Organoids are three-dimensional structures derived from stem cells or primary tissues that mimic the architecture and function of the original organ researchgate.net. These models are increasingly used for disease modeling and drug screening, including in cancer research researchgate.netnih.gov. While the search results mention the use of organoids in cancer research and drug screening researchgate.netnih.govbiorxiv.org, and the use of SCH772984 in cell-based assays citeab.commdpi.comacs.orgmdpi.comnih.govbiorxiv.org, specific detailed research findings on this compound tested in organoid models were not prominently featured in the provided snippets. However, the application of ERK inhibitors in advanced cell models like organoids is a recognized approach to assess their activity in a more complex, 3D context that better reflects in vivo conditions. For example, one study mentions using patient-derived tumor organoids to investigate drug responses in hepatocellular carcinoma biorxiv.orgbiorxiv.org.
Wash-out Experiments for Target Engagement Dynamics
Wash-out experiments are employed to assess the reversibility of a compound's binding to its target and the duration of target engagement after the compound is removed. These experiments can provide insights into the pharmacological properties of an inhibitor and how quickly its effects dissipate. While the search results did not provide detailed protocols or extensive data specifically for wash-out experiments with this compound, the concept of target engagement dynamics is relevant to understanding the compound's activity. One study discussing PROTACs (Proteolysis Targeting Chimeras), which can utilize ERK inhibitors like SCH772984 as a component, mentions a wash-out experiment to confirm the long-acting effect of a PROTAC on protein degradation and MAPK phosphorylation biorxiv.orgresearchgate.net. Although this is in the context of a PROTAC, it highlights the application of wash-out principles in evaluating the persistence of drug effects related to the MAPK pathway.
In Vivo Preclinical Model Systems
In vivo preclinical models are essential for evaluating the efficacy and pharmacokinetics of drug candidates in a living organism before potential human trials. Various animal models are utilized, particularly in cancer research, to mimic human disease conditions and assess the antitumor activity of compounds like this compound.
Subcutaneous and Orthotopic Xenograft Models
Subcutaneous and orthotopic xenograft models are commonly used in cancer preclinical research. Subcutaneous models involve injecting human cancer cells under the skin of immunocompromised mice, while orthotopic models involve injecting cells directly into the corresponding organ from which the cancer originated. SCH772984 has demonstrated potent antitumor activity in xenograft models, including those resistant to BRAF and MEK inhibitors mdpi.comacs.org. Studies have shown that SCH772984 can induce tumor regressions in mice bearing BRAF- or RAS-mutant xenografts google.com. For example, a related ERK inhibitor showed significant tumor growth inhibition and regressions in BRAF/KRAS tumor models nih.gov. Another study utilizing subcutaneous xenografts in nude mice with human colorectal cancer showed significant tumor growth inhibition with a different compound targeting the MAPK pathway acs.org. While direct detailed data tables specifically for this compound in these models were not extensively provided, the literature indicates its efficacy in such systems google.commdpi.comacs.org.
Data from a study on a different ERK inhibitor (Compound 15) in a Calu-6 (KRAS Q61H) mouse model provides an example of the type of data generated in xenograft studies:
| Treatment Group | Dose (mg/kg QD) | Tumor Growth Inhibition (TGI) (%) | Tumor Regression (%) |
| Monotherapy | 15 | 93 | - |
| Monotherapy | 50 | - | 49 |
This table illustrates how tumor growth inhibition and regression are quantified in xenograft studies.
Genetically Engineered Mouse Models (if applicable and relevant to research)
Genetically Engineered Mouse Models (GEMMs) are valuable for studying cancer development and progression in a more physiologically relevant context, as they involve genetic alterations in the mouse genome that mimic those found in human cancers. GEMMs can spontaneously develop tumors that more closely resemble human disease in terms of heterogeneity and microenvironment. The search results indicate that ERK inhibitors, including potentially SCH772984, are evaluated in GEM cancer models, sometimes in combination with other inhibitors like RAF or MEK inhibitors epo.orggoogle.comgoogleapis.com. One study mentions using immunocompetent murine GEM syngeneic orthotopic pancreatic cancer models, such as the KPC model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre), to evaluate compounds epo.orggoogleapis.com. Another study used genetically engineered TNBC mouse models to assess therapeutic approaches google.com. While specific detailed findings for this compound in GEMMs were not extensively provided, the use of such models is a relevant approach in the preclinical evaluation of MAPK pathway inhibitors.
Biomarker Analysis in Preclinical Tissue Samples
Biomarker analysis in preclinical tissue samples plays a crucial role in understanding the pharmacodynamic effects of this compound, a potent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). These analyses provide insights into target engagement, pathway modulation, and potential predictors of response in various cancer models. SCH772984 is recognized for its dual mechanism of action, inhibiting both the catalytic activity and the phosphorylation of ERK1/2, which is predicted to lead to a more complete suppression of MAPK pathway signaling. guidetopharmacology.org
A key biomarker utilized in preclinical studies is the phosphorylation status of ERK (pERK) and its downstream effectors, such as phospho-RSK (pRSK). nih.govcgl.org.cn Measuring the reduction of pERK levels in preclinical tumor tissue samples following treatment with this compound serves as a direct indicator of target inhibition and pathway blockade. Studies in preclinical models have demonstrated that the inhibition of pERK in tumor tissue correlates with observed antitumor activity and tumor growth inhibition. google.com This correlation is vital for establishing a pharmacodynamic relationship and supporting the potential efficacy of the compound.
Preclinical investigations using patient-derived colorectal cancer organoids (PDOs) have employed SCH772984 to assess sensitivity based on the mutational status of key genes in the MAPK pathway, such as BRAF and KRAS. google.com These studies analyze the half-maximal inhibitory concentration (IC50) of SCH772984 in PDOs derived from tumors with different genetic backgrounds. Findings from such analyses suggest that the molecular signature of the original human colorectal cancer tissues may correlate with the drug sensitivity observed in the PDOs. google.com While not completely consistent, these results highlight the potential for using genetic mutations as predictive biomarkers and PDOs as a preclinical model for evaluating drug response. google.com
The following table summarizes representative data on the sensitivity of colorectal cancer PDOs to SCH772984 based on their BRAF and KRAS mutation status, illustrating how biomarker analysis in preclinical tissue models can reveal differential responses.
| PDO Mutation Status (BRAF/KRAS) | Number of Cases | Median IC50 (µM) for SCH77294 |
| BRAF mutations | 3 | < 2 |
| KRAS mutations | 8 | Varied (4/8 effective with IC50 < 2 µM) |
| BRAF and KRAS wild-type | 3 | Varied (1/3 effective with IC50 < 2 µM) |
Note: Data derived from preclinical studies in colorectal cancer organoids. Effectiveness defined as IC50 < 2 µM.
Beyond assessing protein phosphorylation, biomarker analysis in preclinical tissue samples treated with this compound can also involve evaluating changes in gene expression. For instance, functional analyses of RNA-seq datasets from various organs (kidney, lung, liver, and heart) of SCH772984-treated animals have been conducted to define transcriptome signatures associated with the compound's action. These analyses can reveal broader biological processes and pathways affected by ERK inhibition in different tissue types. Similarly, assessing the expression levels of other relevant biomarkers, such as DUSP6 (a feedback regulator of ERK signaling), in tumor tissue samples can provide additional insights into the extent and duration of MAPK pathway inhibition.
Future Directions and Persistent Research Gaps for Sch772984 Tfa
Elucidation of Novel Therapeutic Applications Beyond Oncology
While SCH772984 has been primarily investigated in the context of cancer, particularly in targeting MAPK-driven malignancies and overcoming resistance to upstream inhibitors, its potential therapeutic applications may extend beyond oncology. Preclinical studies have explored the role of ERK signaling in other disease areas. For instance, SCH772984 has been shown to attenuate in vitro and in vivo inflammatory responses and prolong survival in murine sepsis models nih.govmdpi.com. Transcriptome profiling in these models indicated that SCH772984 significantly suppressed molecular processes associated with the immune response and hemostasis in the kidney and liver nih.govmdpi.com. Further research is needed to fully elucidate the mechanisms by which SCH772984 influences inflammatory pathways and to explore its potential in other non-oncological conditions where aberrant ERK signaling plays a pathogenic role.
Comprehensive Analysis of Resistance Mechanisms and Counter-Strategies
Despite the ability of SCH772984 to overcome resistance to BRAF and MEK inhibitors in certain contexts, the development of resistance to ERK inhibitors themselves remains a significant challenge nih.govbdjn.orgbiorxiv.org. Studies have begun to identify mechanisms of resistance to SCH772984. For example, in some RAS-mutant cancers, induction of autophagy has been observed upon SCH772984 treatment, although its direct role as a resistance mechanism requiring counter-inhibition is still under investigation in specific contexts like HRAS-mutant HNSCC unc.edu. Compensatory activation of the MEK5-ERK5 cascade has also been identified as a mechanism of resistance to ERK1/2 inhibitors like SCH772984 in pancreatic ductal adenocarcinoma (PDAC) and BRAF-mutated melanoma frontiersin.org. Furthermore, structural mechanisms of resistance involving mutations in ERK2, such as Y36H and G37C, which affect inhibitor binding, have been studied using inhibitors including SCH772984 bdjn.org. A comprehensive understanding of the diverse mechanisms of both innate and acquired resistance to SCH772984 is crucial. Future research should focus on identifying these mechanisms across different cancer types and developing strategies to circumvent them, potentially through rational drug combinations bdjn.orgunc.edu.
Development of Advanced Delivery Systems (e.g., Nanoparticle Formulations)
The poor pharmacokinetic properties of SCH772984, such as high clearance and poor in vivo exposure, have limited its direct clinical translation guidetopharmacology.orgmdpi.com. The development of advanced delivery systems, particularly nanoparticle formulations, represents a promising avenue to address these limitations acs.orgnih.govimmunologyresearchjournal.com. pH-responsive nanoparticles have been designed for the simultaneous delivery of ERK inhibitors like SCH772984 and chemotherapeutic agents such as gemcitabine (B846), showing improved in vitro and in vivo drug delivery in pancreatic cancer models acs.orgnih.gov. Encapsulated forms of SCH772984 and gemcitabine have demonstrated greater reduction in cell viability compared to free forms, and co-administration in separate nanoparticle systems exhibited enhanced efficacy researchgate.netijmcmed.org. These findings suggest that nanoparticle-based delivery can improve the therapeutic profile of SCH772984 by enhancing drug delivery and potentially reducing off-target effects acs.orgnih.govimmunologyresearchjournal.com. Further preclinical studies are needed to evaluate the pharmacokinetics and therapeutic benefits of such nanoparticle formulations in various disease models ijmcmed.org.
Design of Next-Generation ERK Inhibitors Based on Unique Binding Principles
SCH772984 is noted for its unique dual mechanism of inhibiting both catalytic activity and phosphorylation of ERK1/2, which is distinct from many other ERK inhibitors that primarily target the ATP-binding site guidetopharmacology.orgnih.govguidetopharmacology.org. This dual action is attributed to the induction of a novel binding pocket in ERK1/2 upon SCH772984 binding nih.gov. Understanding this structural mechanism and the associated slow binding kinetics can facilitate the design of next-generation selective kinase inhibitors nih.gov. Future research should leverage the structural insights gained from studying SCH772984's interaction with ERK1/2 to design new inhibitors that exploit this unique binding mode or other novel principles to achieve enhanced potency, selectivity, and favorable pharmacokinetic profiles, potentially overcoming existing resistance mechanisms nih.govbdjn.orgacs.org.
Refinement of Rational Combination Therapy Regimens for Specific Disease Contexts
Preclinical studies have demonstrated that combining SCH772984 with other therapeutic agents can lead to synergistic effects in various cancer models nih.govoncotarget.comnih.gov. For instance, combining SCH772984 with vemurafenib (B611658) showed synergy in BRAF-mutant melanoma cell lines and delayed the onset of acquired resistance nih.govnih.gov. Combinations with gemcitabine have shown enhanced anti-cancer effects in pancreatic cancer models, particularly when delivered via nanoparticles researchgate.netijmcmed.org. Synergy has also been observed with PARP inhibitors in RAS-mutant cancers nih.gov, with cucurbitacin B in pancreatic cancer oncotarget.com, and with Notch antagonists in BRAF-V600E melanoma oncotarget.com. These findings highlight the potential of rational combination therapies involving SCH772984 or next-generation ERK inhibitors. Future research should focus on identifying optimal combination partners and regimens for specific cancer types and genetic contexts, based on a deep understanding of signaling pathway crosstalk and resistance mechanisms oncotarget.comoncotarget.comnih.govaacrjournals.org. This includes exploring combinations with inhibitors targeting parallel pathways like PI3K-AKT-mTOR unc.eduoncotarget.com or STAT3 oncotarget.com, or with agents that induce autophagy in combination with ERK inhibition mdpi.com.
Identification of Predictive Biomarkers for Preclinical Efficacy
Identifying biomarkers that predict sensitivity or resistance to SCH772984 is crucial for patient stratification and optimizing therapeutic strategies oncotarget.com. While SCH772984 has shown efficacy in various MAPK-activated tumors, including those with BRAF, NRAS, or KRAS mutations, the correlation between specific genetic mutations and sensitivity is not always absolute researchgate.netnih.govnih.gov. For example, in colorectal cancer, sensitivity to SCH772984 showed agreement with BRAF mutation status but was not completely consistent with KRAS status researchgate.net. Studies have suggested that concurrent loss of PTEN and activation of the Notch pathway may be associated with poor response to SCH772984 in BRAF-V600E melanoma oncotarget.com. Autophagy dependence has also been explored as a potential biomarker in combination with ERK inhibition mdpi.com. Future research needs to systematically identify and validate predictive biomarkers, including genetic alterations, protein expression levels, or pathway activation states, that can reliably identify patient populations most likely to benefit from treatment with SCH772984 or related ERK inhibitors researchgate.netoncotarget.commdpi.com.
Exploration of Immunomodulatory Effects and Synergy with Immunotherapies (if evidence exists)
The interplay between targeted therapies and the immune system is an active area of research. While the primary focus on SCH772984 has been its direct effects on cancer cells, there is emerging evidence suggesting potential immunomodulatory effects. As mentioned earlier, SCH772984 has been shown to attenuate inflammatory responses in sepsis models, indicating an influence on immune pathways nih.govmdpi.com. In the context of cancer, targeting the MAPK pathway can influence the tumor microenvironment and potentially interact with immunotherapy nih.gov. Preclinical studies in PDAC have explored whether inhibition along the MAPK cascade, including with SCH772984, can induce PD-L1 expression in the tumor microenvironment, potentially enhancing the targetability by anti-PD-L1 therapy nih.gov. While direct evidence of synergy between SCH772984 and immunotherapies like PD-L1 checkpoint blockade is still being explored, the potential for ERK inhibition to alter the tumor microenvironment and activate the immune system warrants further investigation nih.govcnio.escore.ac.uk. Future research should delve deeper into the immunomodulatory effects of SCH772984 and explore rational combinations with immunotherapies to enhance anti-tumor immune responses.
Q & A
Q. What is the structural basis for SCH772984's selectivity as an ERK1/2 inhibitor?
SCH772984 binds to a novel inhibitory pocket in ERK1/2, formed by an inactive conformation of the phosphate-binding loop and a tilted αC-helix, which is absent in off-target kinases like JNK1 or haspin. This unique binding mode confers selectivity and slow dissociation kinetics, validated via crystallography and cellular assays .
- Methodological Tip : Use X-ray crystallography to confirm binding interactions and surface plasmon resonance (SPR) to measure dissociation rates.
Q. How should researchers select cell models for evaluating SCH772984's efficacy in ERK-dependent pathways?
Prioritize KRAS-mutant cancer lines (e.g., pancreatic, colorectal, or lung cancer models) due to their reliance on ERK signaling. For example:
Q. What assays are most reliable for quantifying SCH772984's effects on cell viability and proliferation?
- MTT Assay : Measure metabolic activity in pancreatic cancer lines (e.g., PANC-1) with SCH772984 IC₅₀ values ranging 0.2–1 μM .
- Clonogenic Assay : Assess long-term proliferation inhibition in lung cancer models (H2030, H460) .
- RPPA Analysis : Profile phosphorylation changes in autophagy-related proteins (e.g., ULK1, mTOR) after 24-hour treatment .
Advanced Research Questions
Q. How can researchers resolve contradictory data on SCH772984's dual role in autophagy regulation?
SCH772984 exhibits context-dependent effects: it suppresses mTOR signaling (reducing autophagy initiation) but enhances autophagosome formation in KRAS-mutant cells. To reconcile this:
- Perform time-course RPPA or Western blotting to track LC3-II accumulation and p-mTOR levels .
- Combine with lysosomal inhibitors (e.g., chloroquine) to distinguish autophagic flux changes .
Q. What experimental strategies optimize SCH772984-based combination therapies?
- Synergy Screening : Use isobologram analysis to identify synergistic partners. Example:
| Combination Partner | Cancer Model | Outcome (CI Value) | Reference |
|---|---|---|---|
| Cucurbitacin (CuB) | Pancreatic | CI < 1.0 (synergistic) | |
| Trametinib (MEKi) | Lung | Enhanced GI₅₀ reduction |
- In Vivo Validation : Use subcutaneous PDAC organoid xenografts to assess tumor volume reduction (e.g., 2 mg/kg SCH772984, twice daily) .
Q. How should researchers address discrepancies in SCH772984's translational regulation across molecular subtypes?
In colorectal cancer, SCH772984 shifts EPSTI1 mRNA from polysome to monosome fractions, indicating suppressed translation. However, HPRT1 mRNA remains unaffected. To validate:
- Perform polysome profiling with sucrose gradient centrifugation.
- Use RT-qPCR to quantify mRNA distribution in high- vs. low-MW fractions .
Q. What methodologies improve reproducibility when testing SCH772984 in 3D organoid models?
- Organoid Viability Assays : Use ATP-based luminescence for high-throughput screening .
- Histopathological Validation : Post-treatment, perform H&E and TUNEL staining to confirm apoptosis (e.g., CC-1_O liver cancer organoids) .
Data Analysis & Reporting Guidelines
Q. How should researchers present SCH772984-related data to meet journal standards?
- Tables : Include raw IC₅₀ values, statistical tests (e.g., t-test, Wilcoxon), and FDR-corrected p-values .
- Figures : Label phosphorylation changes in heatmaps (log2-transformed data) and annotate synergy plots with CI values .
- Supplementary Material : Deposit polysome profiling gradients or organoid histology images as separate files .
Q. What statistical approaches are critical for analyzing SCH772984's dose-response curves?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
